2-[(2,6-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-14-7-4-8-15(19)13(14)11-23-17-21-20-16(22-17)10-9-12-5-2-1-3-6-12/h1-10H,11H2/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZCJGMFDNCPAE-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(O2)SCC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(O2)SCC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole typically involves multi-step organic reactions. One common approach is the reaction of 2,6-dichlorobenzyl chloride with thiourea to form the corresponding thioamide, followed by cyclization with formamide to yield the oxadiazole core
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: : Substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, with modifications to the functional groups and overall structure.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-[(2,6-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole has shown potential in various assays. It may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure may interact with specific biological targets, leading to the development of new drugs for treating various diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its applications in environmental research, such as in the development of new catalysts or sensors, are also promising.
Mechanism of Action
The mechanism by which 2-[(2,6-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways would depend on the biological or chemical context in which the compound is used. For example, in drug development, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Activity Trends in Oxadiazole Derivatives
1,3,4-Oxadiazoles are pharmacologically versatile, with substituents dictating activity profiles (). For example:
- 5-[2-(2,6-Dichloroaniline)benzyl]-2-mercapto-1,3,4-oxadiazole (Figure 18 in ) exhibits antimicrobial activity due to the thiol (–SH) group’s nucleophilic reactivity and the dichloroaniline moiety’s hydrophobic interactions.
- Styryl-substituted derivatives , such as the target compound, may prioritize anti-inflammatory or antitumor activities via π-system-mediated intercalation or enzyme inhibition .
Electronic and Steric Modifications
- Nitro vs. Chlorine Substitutions: Triazolothiadiazoles with nitro groups () show antibacterial activity against Staphylococcus aureus and E. coli.
- Sulfanyl vs. Mercapto Groups : The target compound’s sulfanyl (–S–) linker may offer greater stability compared to mercapto (–SH) groups, reducing oxidative degradation while maintaining affinity for metal-containing enzymes .
Biological Activity
The compound 2-[(2,6-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The molecular formula for this compound is with a molar mass of 363.26 g/mol .
- CAS Number : 1164458-36-9
- Molecular Structure : The structure features a dichlorobenzyl group and a phenylethenyl moiety linked through a sulfanyl bridge to an oxadiazole ring.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various oxadiazole compounds and their screening against multiple cancer cell lines, including HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). For instance, certain derivatives showed IC50 values lower than standard chemotherapeutics like staurosporine .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 | |
| Compound B | MCF7 | 4.18 ± 0.05 | |
| Compound C | SW1116 | 2.71 ± 0.18 |
In another study, various oxadiazole derivatives were screened for their ability to inhibit cell growth in different cancer types. Some compounds demonstrated over 90% inhibition at specific concentrations, indicating robust anticancer potential .
Antimicrobial Activity
In addition to anticancer properties, oxadiazoles have shown promising antimicrobial activity. A series of synthesized compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had strong bactericidal effects, particularly against Gram-positive bacteria .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | < 10 µg/mL | |
| Compound E | Escherichia coli | < 20 µg/mL |
The mechanisms underlying the biological activities of oxadiazoles are diverse:
- Anticancer Mechanism : Many oxadiazoles induce apoptosis in cancer cells through various pathways, including the inhibition of key enzymes involved in cell proliferation and survival.
- Antimicrobial Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Case Studies
- Case Study on Anticancer Efficacy : In a controlled study involving several oxadiazole derivatives, one compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, showcasing its potential as a targeted therapy .
- Case Study on Antimicrobial Properties : A recent study evaluated the efficacy of newly synthesized oxadiazole derivatives against resistant strains of bacteria. Results demonstrated that certain compounds effectively inhibited growth even in multidrug-resistant strains .
Q & A
Q. Q1. What are the recommended synthetic routes for 2-[(2,6-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole, and how do substituents influence yield and purity?
Methodological Answer: The synthesis typically involves multistep reactions starting from substituted benzoic acids or thiol precursors. For example:
- Step 1: Condensation of 2,6-dichlorobenzyl thiol with a halogenated oxadiazole intermediate (e.g., 5-bromo-1,3,4-oxadiazole) under nitrogen atmosphere in DMF .
- Step 2: Introduction of the (E)-2-phenylethenyl group via Heck coupling or Wittig reaction to ensure stereochemical control .
- Purification: Recrystallization or column chromatography (TLC monitoring) is critical, as evidenced by yields ranging from 27.7% to 83.3% in structurally similar oxadiazoles .
Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF₃) on the benzyl ring enhance stability but may reduce reactivity, requiring optimized temperatures (70–100°C) and catalysts (e.g., Pd for coupling reactions) .
Q. Q2. How should researchers characterize this compound to confirm its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze ¹H and ¹³C NMR spectra for characteristic shifts. For example:
- The (E)-2-phenylethenyl group shows trans coupling constants (J = 16–18 Hz) in ¹H NMR .
- Sulfanyl (–S–) and oxadiazole carbons appear at δ 160–170 ppm in ¹³C NMR .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C₂₃H₁₆Cl₂N₂OS requires exact mass 458.03 g/mol) .
- X-ray Crystallography: Resolve L-shaped molecular conformations and dihedral angles between aromatic rings, as seen in related oxadiazoles .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., substituent changes) impact the compound’s biological activity, and how can contradictions in pharmacological data be resolved?
Methodological Answer:
- Anti-inflammatory vs. Anticonvulsant Activity:
- Resolving Data Contradictions:
Q. Q4. What computational strategies are recommended to predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations:
- Simulate binding to ion channels (e.g., Piezo1) using software like GROMACS. The sulfanyl group may coordinate with Lysine residues, altering mechanosensitivity .
- Density Functional Theory (DFT):
- SAR Studies:
Q. Q5. How can researchers address stability challenges during in vitro assays?
Methodological Answer:
- Photostability: Shield from UV light to prevent oxadiazole ring degradation (common in scintillators like BPBD) .
- pH-Dependent Solubility:
- Metabolic Stability:
Methodological Tables
Q. Table 1. Comparative Bioactivity of Analogous Oxadiazoles
| Substituent (R) | Activity (IC₅₀) | Model System | Reference |
|---|---|---|---|
| 2,6-Dichlorobenzyl | 12 μM (Anti-inflammatory) | Pylorus ligation | |
| 3-Chloro-2-fluorophenyl | 8 μM (Anticonvulsant) | Maximal electroshock | |
| 4-Nitrobenzyl | 25 μM (Antioxidant) | DPPH assay |
Q. Table 2. Optimal Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Thiol-Oxadiazole Coupling | DMF, K₂CO₃, 80°C, 12h | 78–83% | ≥95% |
| Phenylethenyl Addition | Pd(OAc)₂, PPh₃, 100°C | 65–70% | ≥90% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
